Titanium dihydroxide oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

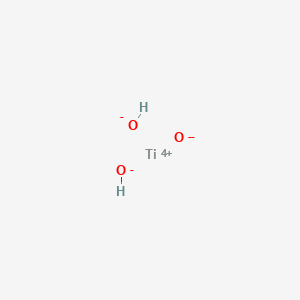

Titanium dihydroxide oxide (TiO(OH)₂), also known as metatitanic acid or titanium(IV) oxyhydroxide, is a titanium-based compound characterized by its mixed hydroxide and oxide functional groups. Its IUPAC name, dihydroxy(oxo)titanium, reflects its molecular structure, which consists of a titanium center bonded to two hydroxyl (-OH) groups and one oxygen atom (=O) . This compound is often encountered as an intermediate in the hydrolysis of titanium salts or as a precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials . Its chemical formula (TiO(OH)₂) distinguishes it from other titanium oxides and hydroxides, balancing both acidic and basic properties due to the presence of hydroxyl and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium dihydroxide oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and electrospinning. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by hydrolysis to form this compound . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal methods. This involves mixing titanium(IV) chloride with ammonium lactate and subjecting the mixture to high temperatures and pressures in an autoclave. The resulting product is then purified and dried to obtain high-purity this compound .

Chemical Reactions Analysis

Thermal Decomposition

Titanium dihydroxide oxide undergoes calcination to form titanium dioxide (TiO₂), a process critical in industrial pigment production.

-

25–200°C: Adsorbed water removal

-

200–350°C: Structural dehydroxylation

Acid-Base Reactions

The compound reacts with both acids and bases due to its amphoteric character.

With Sulfuric Acid

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| Hot concentrated H₂SO₄ | TiOSO₄ (titanium oxysulfate) | Soluble in acid; hydrolysis yields hydrated TiO₂ upon dilution | |

| Ti OH 2O+H2SO4→TiOSO4+2H2O |

With Sodium Hydroxide

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| Aqueous NaOH (pH >12) | Na₂TiO₃ (sodium titanate) | Freshly precipitated TiO₂ reacts to form soluble titanates | |

| Ti OH 2O+2NaOH→Na2TiO3+2H2O |

Oxidation

Exposure to oxidizing agents enhances TiO₂ formation:

Ti OH 2O+H2O2→TiO2+2H2O

Reduction

Reduction with hydrogen or carbon yields lower oxidation states:

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| H₂ gas at 600–800°C | Ti(III) oxides (e.g., Ti₂O₃) | Partial reduction confirmed by XPS Ti 2p₃/2 peaks at 457.5 eV (Ti³⁺) |

Substitution Reactions

Sulfate or tungstate ions replace hydroxyl groups, modifying catalytic properties:

Sulfation

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| Impregnation with H₂SO₄ (3–7 wt% SO₄²⁻) | TiO₂-SO₄²⁻ | Enhanced surface acidity (0.8–1.2 mmol NH₃/g) |

Tungstate Incorporation

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| Incipient wetness with (NH₄)₆W₁₂O₃₉ | WOx/TiO₂ catalysts | Stable WO₃ overlayer up to 20 wt%; inhibits TiO₂ sintering |

Chlorination

Reaction with chlorine and carbon produces TiCl₄, a precursor for TiO₂ refinement:

Ti OH 2O+2Cl2+C1070–1170KTiCl4+CO+H2O

Environmental and Catalytic Reactions

Scientific Research Applications

Catalyst in Chemical Reactions

Metatitanic acid serves as a catalyst in various chemical processes. Its properties allow it to facilitate reactions effectively, particularly in the production of titanium dioxide and other titanium-containing compounds .

Environmental Remediation

One notable application of this compound is its use as an adsorbent for uranium extraction from seawater. This application highlights its potential role in environmental cleanup efforts, particularly in recovering valuable resources from oceanic sources .

Precursor for Titanium Dioxide Production

Metatitanic acid is primarily utilized as an intermediate in the synthesis of titanium dioxide (TiO₂), which is widely used in paints, coatings, plastics, and cosmetics due to its excellent opacity and brightness . The conversion process typically involves hydrolysis and further chemical treatments to yield high-purity titanium dioxide.

To better understand the unique properties and applications of this compound, it can be compared with other titanium compounds:

| Compound | Chemical Formula | Primary Uses |

|---|---|---|

| Titanium Dioxide | TiO₂ | Pigment in paints, coatings, food additives |

| Titanium Hydroxide | Ti(OH)₄ | Precursor for TiO₂ production |

| Metatitanic Acid | H₂TiO₃ | Catalyst, adsorbent for uranium |

Mechanism of Action

The mechanism by which titanium dihydroxide oxide exerts its effects is primarily through its conversion to titanium dioxide. Titanium dioxide acts as a photocatalyst, absorbing UV light and generating reactive oxygen species (ROS) that can degrade organic pollutants and kill bacteria . The molecular targets include organic molecules and microbial cells, which are oxidized by the ROS generated during the photocatalytic process .

Comparison with Similar Compounds

Comparison with Similar Titanium Compounds

Titanium Dioxide (TiO₂)

Chemical Formula : TiO₂

Structure : TiO₂ exists in three primary crystalline phases—anatase, rutile, and brookite—each with distinct arrangements of octahedrally coordinated titanium and oxygen atoms .

Applications :

- Widely used as a white pigment in paints, coatings, and cosmetics due to its high refractive index .

- Key material in photocatalysis for environmental remediation and energy applications (e.g., water splitting) .

- Employed in lithium-ion batteries as a coating material to enhance electrode stability .

Key Properties :

- High thermal and chemical stability.

- Photoactivity under UV light, enabling redox reactions .

- Potential toxicity concerns in nanoparticle form, necessitating rigorous safety evaluations .

Comparison with TiO(OH)₂ :

While TiO₂ is a fully oxidized, stable compound, TiO(OH)₂ serves as a transitional species during TiO₂ synthesis. TiO(OH)₂’s hydroxyl groups make it more reactive in aqueous environments, acting as a precursor in sol-gel processes .

Titanium Bis(ammonium lactato)dihydroxide (TiBALD)

Chemical Formula: C₆H₁₈N₂O₈Ti (simplified as Ti(O)(OH)₂ with ammonium lactate ligands) . Structure: A water-soluble titanium complex with organic ligands, facilitating controlled synthesis of TiO₂ nanomaterials. Applications:

- Precursor for producing TiO₂ nanoparticles with tailored size and crystallinity .

- Used in bio-inspired synthesis processes, leveraging enzymatic reactions .

Key Properties :

- High solubility in water, enabling precise control over nanoparticle synthesis .

- Flammability and safety concerns due to organic ligands .

Comparison with TiO(OH)₂: TiBALD’s organic ligands provide solubility and synthetic flexibility, unlike the inorganic TiO(OH)₂. However, both compounds are intermediates in TiO₂ production, with TiBALD favoring controlled laboratory-scale synthesis .

Titanium(IV) Dihydroxide ([Ti(OH)₂]²⁺)

Chemical Formula : [Ti(OH)₂]²⁺ (in acidic aqueous solutions) .

Structure : A hydrated titanium ion formed during hydrolysis, often preceding the precipitation of TiO(OH)₂ or TiO₂.

Applications :

Key Properties :

- High reactivity in acidic media, leading to polymerization or precipitation .

- Exists transiently in solution, unlike solid-phase TiO(OH)₂ or TiO₂.

Comparison with TiO(OH)₂ :

[Ti(OH)₂]²⁺ represents a soluble ionic species, whereas TiO(OH)₂ is a solid-phase compound. Both are critical in understanding titanium hydrolysis pathways .

Data Table: Comparative Overview of Titanium Compounds

Biological Activity

Titanium dihydroxide oxide, also known as metatitanic acid or titanium dioxide (TiO₂) in its hydrated form, has garnered significant attention due to its unique biological activities and applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, penetration through biological barriers, and potential environmental impacts.

Overview of this compound

This compound is a form of titanium dioxide that contains hydroxyl groups. Its chemical formula is H2O3Ti, and it is primarily used in various industrial applications, including pigments, coatings, and photocatalysts. The compound exhibits distinct properties depending on its morphology and the presence of impurities or dopants.

Antimicrobial Activity

Titanium dioxide nanoparticles (TiO₂ NPs), including this compound, have demonstrated significant antimicrobial activity . The mechanism of action primarily involves the generation of reactive oxygen species (ROS) when exposed to ultraviolet (UV) light. This process leads to oxidative stress in microbial cells, resulting in cell death.

- Case Study : A study highlighted the bactericidal effect of TiO₂ NPs synthesized through microbial processes. The researchers found that these nanoparticles exhibited enhanced biocompatibility compared to chemically synthesized counterparts, making them suitable for biomedical applications such as wound dressings and antimicrobial coatings .

| Study | Organism Tested | Antimicrobial Effect |

|---|---|---|

| Singh Jassal et al. (2022) | Gram-positive and Gram-negative bacteria | Significant reduction in bacterial viability |

| Verma et al. (2022) | Eukaryotic microorganisms (fungi, yeast) | Effective against pathogenic strains |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce cytotoxic effects at high concentrations. Research involving human keratinocyte cell lines (HaCaT) revealed that TiO₂ NPs reduced cell viability after prolonged exposure.

- Findings : Cytotoxicity assays indicated that the effective concentration (EC₅₀) values for TiO₂ NPs were approximately 8.8×10−4 M using the MTT assay and 3.8×10−5 M with the AlamarBlue assay after seven days of exposure .

| Assay Type | EC₅₀ Concentration |

|---|---|

| MTT | 8.8×10−4 M |

| AlamarBlue | 3.8×10−5 M |

Skin Penetration and Toxicity

Research indicates that this compound does not readily penetrate intact skin but may accumulate in the stratum corneum and epidermis upon prolonged exposure. Studies using Franz diffusion cells demonstrated minimal penetration through both intact and damaged skin.

- Key Observations :

Genotoxicity and Inflammatory Responses

Emerging studies suggest that this compound may have genotoxic effects mediated by oxidative stress and inflammation. In vitro studies have shown that exposure to TiO₂ NPs can lead to DNA damage and activation of cellular stress responses.

- Research Insights :

Environmental Considerations

The environmental impact of this compound is an area of ongoing research. While it is widely used in various applications, concerns regarding its persistence and potential toxicity to aquatic life have been raised.

Q & A

Basic Question: What are the standard methods for synthesizing titanium dihydroxide oxide (H₂TiO₃) in laboratory settings?

Methodological Answer:

this compound can be synthesized via hydrothermal or thermohydrolysis routes. A common approach involves using precursors like Titanium(IV) bis(ammonium lactato) dihydroxide (TALH) in a hydrothermal reactor at controlled temperatures (e.g., 150–200°C) to form nanoparticles or nanotubes . Alternatively, thermal hydrolysis of TiCl₄ in alcohol-water mixtures at low temperatures (4°C) produces Ti(OH)₄ precursors, which are calcined to obtain H₂TiO₃ . For anatase-phase nanocrystals, thermohydrolysis of bis(ammonium lactato)titanium dihydroxide at elevated temperatures (e.g., 90°C) yields uniform nanostructures .

Basic Question: How is this compound characterized structurally and morphologically?

Methodological Answer:

Key characterization techniques include:

- X-ray Diffraction (XRD): To confirm crystallinity and phase (e.g., anatase vs. rutile).

- SEM/TEM: For morphological analysis of nanoparticles, nanotubes, or aggregated structures .

- FTIR Spectroscopy: To identify functional groups (e.g., Ti–O–Ti stretching at ~500 cm⁻¹) and hydroxylation levels .

- BET Surface Area Analysis: To measure porosity and surface area, critical for photocatalytic applications .

Basic Question: What are the structural and compositional properties of this compound?

Methodological Answer:

this compound (H₂TiO₃) has a molecular weight of 97.88 g/mol and a structure comprising alternating Ti–O and Ti–OH layers. Its InChI identifier is 1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2, reflecting its oxyhydroxide nature. The material often exists in hydrated forms, with water molecules intercalated between layers, influencing its reactivity .

Advanced Question: How can computational methods predict the stability and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations using databases like the Open Quantum Materials Database (OQMD) can compute formation energies and bandgap values. For example, OQMD-derived data for titanium oxides (e.g., TiO₂ vs. H₂TiO₃) reveals differences in thermodynamic stability and charge distribution, aiding in predicting photocatalytic efficiency . Computational models also assess dopant effects (e.g., sulfation) on electronic structure .

Advanced Question: What methodologies are used to evaluate the photocatalytic activity of this compound?

Methodological Answer:

Photocatalytic efficacy is tested via:

- Degradation Assays: Under UVC irradiation, measure the decomposition rate of model pollutants (e.g., 4-chlorophenol) using UV-Vis spectroscopy to track absorbance changes .

- Reactive Oxygen Species (ROS) Detection: Employ fluorometric assays like DCFH-DA to quantify ROS production, linking activity to oxidative stress mechanisms .

- Operando Spectroscopy: Monitor surface reactions in real-time using Raman or XPS to identify active sites .

Advanced Question: How do synthesis parameters influence contradictory data on photocatalytic performance?

Methodological Answer:

Discrepancies arise from variations in:

- Precursor Choice: TALH-derived nanotubes show higher surface area (~200 m²/g) than TiCl₄-based nanoparticles (~50 m²/g), enhancing pollutant adsorption .

- Crystal Phase: Anatase (from thermohydrolysis) exhibits superior charge separation vs. amorphous phases, affecting efficiency .

- Post-Synthesis Modifications: Sulfation introduces acidic sites, altering reaction pathways and improving degradation rates .

Advanced Question: What are the protocols for assessing oxidative stress induced by this compound in biological systems?

Methodological Answer:

- DCFH-DA Assay: Treat cells with H₂TiO₃, then incubate with DCFH-DA. Oxidative stress converts the probe to fluorescent DCF, quantified via microplate readers (ex/em: 485/535 nm) .

- Cell Viability Tests: Use MTT or trypan blue exclusion assays to correlate ROS levels with cytotoxicity .

Advanced Question: How does sulfation modify the physicochemical properties of this compound?

Methodological Answer:

Sulfation with H₂SO₄ introduces sulfate groups (SO₄²⁻) into the Ti–O lattice, which:

- Increases surface acidity, enhancing adsorption of polar pollutants.

- Reduces bandgap (e.g., from 3.2 eV to 2.8 eV) via charge transfer complexes, improving visible-light absorption .

- Alters pore structure, as confirmed by N₂ adsorption-desorption isotherms showing mesoporous transitions .

Properties

CAS No. |

12026-28-7 |

|---|---|

Molecular Formula |

H2O3Ti |

Molecular Weight |

97.881 g/mol |

IUPAC Name |

dihydroxy(oxo)titanium |

InChI |

InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |

InChI Key |

ZDNBCKZJXCUXCR-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[O-2].[Ti+4] |

Canonical SMILES |

O[Ti](=O)O |

Key on ui other cas no. |

12026-28-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

metatitanic acid titanium dihydroxide oxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.